5-[2-(4-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine
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Overview
Description
5-[2-(4-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine is a chemical compound with the molecular formula C10H10ClN3OS and a molecular weight of 255.72 g/mol . This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields of research .
Preparation Methods
The synthesis of 5-[2-(4-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine typically involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with thiosemicarbazide in the presence of a dehydrating agent to yield the desired thiadiazole derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
5-[2-(4-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine undergoes various chemical reactions, including:
Scientific Research Applications
5-[2-(4-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[2-(4-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . In anticancer research, it interferes with DNA replication and cell division, inhibiting the growth of cancer cells .
Comparison with Similar Compounds
5-[2-(4-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine can be compared with other thiadiazole derivatives such as:
5-(2-Chloro-phenyl)-[1,3,4]thiadiazol-2-ylamine: This compound has similar antimicrobial properties but differs in its substitution pattern, which can affect its biological activity.
1,3,4-Thiadiazole-2-thiol: Known for its antioxidant properties, this compound is used in different applications compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound in various fields of research .
Properties
IUPAC Name |
5-[2-(4-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3OS/c11-7-1-3-8(4-2-7)15-6-5-9-13-14-10(12)16-9/h1-4H,5-6H2,(H2,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFMTDGRGLKIFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCC2=NN=C(S2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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